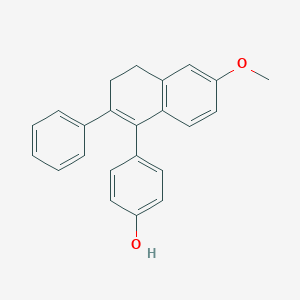
p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenol
Cat. No. B161625
Key on ui cas rn:
1729-38-0
M. Wt: 328.4 g/mol
InChI Key: ROAOATHOCPRUKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08193394B2
Procedure details


Potassium tert-butoxide solution 0.5 mol/L in dimethyl sulfoxide (1.10 mL, 0.55 mmol) was added to and dissolved in 2-iodo-7-methoxy-3-phenyl-4-(4-pivaloyloxyphenyl)-1,2,3,4-tetrahydronaphthalene (5′, 74.4 mg, 0.138 mmol) under an argon atmosphere, and the resulting aubergine solution was stirred for 1 hour while heating at 90° C. Thereafter, the reaction mixture was cooled with ice, and then a saturated aqueous ammonium chloride solution (7 mL) was added thereto and sufficiently stirred, followed by extracting four times with a mixed liquid (4 mL) of hexane/diethyl ether (1:1). An organic layer was collected, followed by drying with anhydrous magnesium sulfate and concentration thereof. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=4/1) to obtain the title compound (7, 41.1 mg, yield 89%), the same as that of Example 4.



Name
2-iodo-7-methoxy-3-phenyl-4-(4-pivaloyloxyphenyl)-1,2,3,4-tetrahydronaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Yield
89%
Identifiers


|
REACTION_CXSMILES
|
CC(C)([O-])C.[K+].CS(C)=O.[Cl-].[NH4+].I[CH:14]1[CH:23]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH:22]([C:30]2[CH:35]=[CH:34][C:33]([O:36]C(=O)C(C)(C)C)=[CH:32][CH:31]=2)[C:21]2[C:16](=[CH:17][C:18]([O:43][CH3:44])=[CH:19][CH:20]=2)[CH2:15]1>>[OH:36][C:33]1[CH:32]=[CH:31][C:30]([C:22]2[C:21]3[C:16](=[CH:17][C:18]([O:43][CH3:44])=[CH:19][CH:20]=3)[CH2:15][CH2:14][C:23]=2[C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)=[CH:35][CH:34]=1 |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
1.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Three
|
Name
|
2-iodo-7-methoxy-3-phenyl-4-(4-pivaloyloxyphenyl)-1,2,3,4-tetrahydronaphthalene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
IC1CC2=CC(=CC=C2C(C1C1=CC=CC=C1)C1=CC=C(C=C1)OC(C(C)(C)C)=O)OC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting aubergine solution was stirred for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Thereafter, the reaction mixture was cooled with ice
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
sufficiently stirred
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
by extracting four times with a mixed liquid (4 mL) of hexane/diethyl ether (1:1)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An organic layer was collected
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
by drying with anhydrous magnesium sulfate and concentration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=4/1)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C=C1)C1=C(CCC2=CC(=CC=C12)OC)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 41.1 mg | |
| YIELD: PERCENTYIELD | 89% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
